cis-3-Hexenyl isobutyrate

Overview

Description

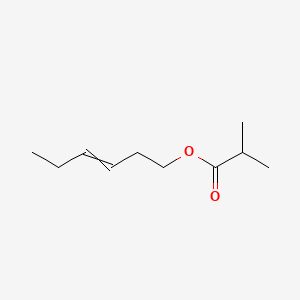

cis-3-Hexenyl isobutyrate: is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.2487 g/mol . It is an ester derived from the reaction between cis-3-hexenol and isobutyric acid . This compound is known for its fruity, green aroma and is commonly used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hexenyl isobutyrate typically involves the esterification of cis-3-hexenol with isobutyric acid . This reaction can be catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes as biocatalysts is also explored to achieve greener and more sustainable production methods .

Chemical Reactions Analysis

Types of Reactions: cis-3-Hexenyl isobutyrate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of or .

Reduction: Formation of .

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

Cis-3-Hexenyl isobutyrate serves as a model compound in studying esterification and hydrolysis reactions. Its reactivity allows researchers to explore:

- Oxidation : Formation of cis-3-hexenal or cis-3-hexenoic acid.

- Reduction : Formation of cis-3-hexenol.

- Substitution : Formation of various substituted esters or amides .

Biology

The compound plays a significant role in plant-insect interactions due to its presence in plant volatiles. Studies have shown that it can influence:

- Plant Communication : Understanding how plants respond to environmental stressors.

- Insect Attraction : Its volatile nature may attract pollinators or repel herbivores .

Medicine

This compound has been investigated for its potential antimicrobial and antioxidant properties , making it relevant for:

- Therapeutic Applications : Possible use in developing natural preservatives or therapeutic agents against microbial infections .

Flavor and Fragrance Industry

Its fresh aroma makes this compound a popular choice for:

- Flavoring Agents : Used in food products to impart fruity flavors.

- Cosmetics and Perfumes : Enhances the sensory experience with its pleasant scent .

Food Preservation

The compound's antimicrobial properties suggest its utility as a natural preservative, providing an alternative to synthetic preservatives while maintaining flavor integrity .

Safety and Regulatory Aspects

This compound has undergone various safety assessments to evaluate its toxicity and potential health effects:

- Genotoxicity : Studies indicate it is not expected to be genotoxic based on read-across data from similar compounds .

- Skin Sensitization : Evaluated for sensitization potential, showing a No Expected Sensitization Induction Level (NESIL) of 1000 μg/cm² .

Case Studies

Mechanism of Action

The mechanism by which cis-3-Hexenyl isobutyrate exerts its effects involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic aroma. In biological systems, it may interact with specific enzymes or receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

- cis-3-Hexenyl acetate

- cis-3-Hexenyl salicylate

- cis-3-Hexenyl benzoate

- cis-3-Hexenyl 3-methylbutanoate

Comparison: While all these compounds share the cis-3-hexenyl moiety, they differ in their esterifying acids, leading to variations in their chemical properties and applications. For instance, cis-3-Hexenyl acetate is known for its apple-like aroma, whereas cis-3-Hexenyl salicylate has a more floral scent. The unique combination of cis-3-hexenyl and isobutyric acid in cis-3-Hexenyl isobutyrate imparts a distinct fruity and green aroma, making it particularly valuable in the flavor and fragrance industry .

Biological Activity

cis-3-Hexenyl isobutyrate (CAS Registry Number 41519-23-7) is an ester compound known for its fruity and green odor, commonly utilized in the flavor and fragrance industry. Its biological activities have garnered attention due to potential applications in medicine, agriculture, and environmental science. This article reviews the biological activity of this compound, focusing on its genotoxicity, antimicrobial properties, and role in plant-insect interactions.

This compound is an ester formed from cis-3-hexenol and isobutyric acid. Its molecular structure contributes to its reactivity and interaction with biological systems.

Genotoxicity Assessment

Research has indicated that this compound does not exhibit mutagenic or clastogenic properties. Key findings include:

- Ames Test : In studies assessing mutagenicity through the Ames test, no significant increase in revertant colonies was observed at concentrations up to 5000 μg/plate, indicating a lack of mutagenic activity similar to its analogs, such as cis-3-hexen-1-yl acetate .

- In Vitro Chromosome Aberration Study : Human peripheral blood lymphocytes treated with this compound showed no statistically significant increases in chromosomal aberrations at concentrations up to 1703 μg/mL, both with and without metabolic activation .

These findings suggest that this compound does not pose a genotoxic risk under the tested conditions.

Antimicrobial Activity

This compound has been explored for its potential antimicrobial properties:

- Mechanism of Action : The compound may inhibit microbial growth through interactions with cellular membranes or by disrupting metabolic pathways, although specific mechanisms remain under investigation.

- Research Findings : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential use in food preservation and as a natural antimicrobial agent.

Role in Plant-Insect Interactions

This compound plays a significant role in plant-insect interactions:

- Volatile Emission : It is released by plants as a volatile organic compound (VOC) during herbivore attacks, serving as an alarm signal to nearby plants and attracting natural predators of herbivores .

- Ecological Implications : This compound enhances plant defense mechanisms by mediating indirect plant defenses, which could be harnessed for sustainable agricultural practices.

Study on Volumetric Dilation

A study investigated the volumetric dilation of various esters, including this compound. The findings provided insights into the physical properties of the compound under different conditions, contributing to its understanding in both chemical and biological contexts .

Gas-phase Kinetics

Research on the gas-phase kinetics of cis-3-hexenyl esters revealed their reaction rates with hydroxyl (OH) radicals. This study underscores the atmospheric implications of these compounds and their reactivity profiles, which can influence environmental chemistry .

Comparative Analysis

To better understand the distinct biological activities of this compound compared to similar compounds, a comparative analysis was conducted:

| Compound | Odor Profile | Genotoxicity | Antimicrobial Activity | Plant Defense Role |

|---|---|---|---|---|

| This compound | Fruity & Green | Non-mutagenic | Moderate | Yes |

| cis-3-Hexenyl Acetate | Strong Green | Non-mutagenic | Low | Yes |

| cis-3-Hexenyl Butyrate | Fruity | Non-mutagenic | Moderate | Yes |

This table illustrates that while all compounds share non-mutagenic properties, their roles in antimicrobial activity and plant defense mechanisms vary.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for cis-3-Hexenyl isobutyrate in laboratory settings?

- Methodological Answer : The synthesis typically involves esterification of cis-3-hexenol with isobutyric acid under catalytic conditions. Researchers should optimize reaction parameters (e.g., acid-to-alcohol molar ratios, catalysts like sulfuric acid or lipases) to enhance yield. Advanced databases like REAXYS and BKMS_METABOLIC provide validated reaction pathways and precursor scoring for feasibility . Post-synthesis, purification via fractional distillation (boiling point ~80°C/14 mmHg) is critical to achieve >95% purity .

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer : Stability is influenced by light, temperature, and oxidation. Stabilizers like synthetic α-tocopherol (0.01–0.20%) are effective antioxidants . Storage in amber glassware at <15°C in inert atmospheres (e.g., nitrogen) prevents degradation. Regular monitoring via refractive index (n20/D 1.425–1.431) and GC assays ensures integrity over time .

Q. What analytical methods are recommended for assessing purity and structural integrity?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-5) is standard for quantifying purity (>96% by GC) and detecting trace impurities . Refractive index (1.428) and density (0.875–0.885 g/mL at 20°C) serve as rapid physical checks . Nuclear magnetic resonance (NMR) spectroscopy confirms stereochemical integrity, particularly the (Z)-configuration of the double bond .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its olfactory properties?

- Methodological Answer : Enantiomeric purity directly impacts odor profiles. The (Z)-isomer emits a "green, apple-like" aroma, while (E)-isomers are less potent. Chiral GC or HPLC with β-cyclodextrin columns can separate enantiomers. Olfactory trials using gas chromatography-olfactometry (GC-O) correlate specific stereoisomers with sensory descriptors .

Q. What metabolic pathways degrade this compound in plant systems?

- Methodological Answer : In plants, esterases hydrolyze the compound into cis-3-hexenol and isobutyric acid. Isotopic labeling (e.g., 13C-tracers) combined with LC-MS/MS tracks metabolic intermediates. Studies on Osmanthus fragrans suggest volatilization via leaf stomata, with degradation rates influenced by environmental stressors .

Q. What challenges arise in detecting trace impurities using advanced chromatographic techniques?

- Methodological Answer : Co-elution of structurally similar esters (e.g., cis-3-hexenyl butyrate) complicates GC-MS analysis. Two-dimensional GC (GC×GC) with time-of-flight mass spectrometry (TOF-MS) improves resolution. Quantifying stabilizers like α-tocopherol requires reverse-phase HPLC with UV detection (λ = 290 nm) .

Q. Data Contradictions and Resolution

- Purity Discrepancies : reports ≥98% purity, while specifies >96%. This variance arises from differences in stabilizer content and analytical methods. Researchers should cross-validate using multiple techniques (e.g., GC, NMR) .

- Storage Conditions : recommends <15°C, while permits room temperature. Long-term storage at <15°C is advisable for unopened samples, but short-term use at 20–25°C is acceptable if stabilizers are present .

Properties

CAS No. |

41519-23-7 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

hex-3-enyl 2-methylpropanoate |

InChI |

InChI=1S/C10H18O2/c1-4-5-6-7-8-12-10(11)9(2)3/h5-6,9H,4,7-8H2,1-3H3 |

InChI Key |

OSMAJVWUIUORGC-UHFFFAOYSA-N |

SMILES |

CCC=CCCOC(=O)C(C)C |

Canonical SMILES |

CCC=CCCOC(=O)C(C)C |

density |

0.882-0.885 |

Key on ui other cas no. |

57859-47-9 |

physical_description |

Colourless liquid; fruity, nutty aroma |

solubility |

insoluble in water; soluble in fats soluble (in ethanol) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.